Product packaging for Methyl ethyl(4-piperidinyl)carbamate(Cat. No.:)

Methyl ethyl(4-piperidinyl)carbamate

Cat. No.: B1647632
M. Wt: 186.25 g/mol
InChI Key: NMBRGFMFQYRGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ethyl(4-piperidinyl)carbamate is a chemical building block belonging to the class of N-alkyl piperidine carbamates. These compounds are recognized in scientific research as versatile scaffolds for investigating the serine hydrolase family of enzymes . Piperidine carbamates can be tuned to act as potent and selective inhibitors for key enzymes within the endocannabinoid system, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . The mechanism of action involves the carbamate group acting as an electrophile, which covalently but reversibly binds to the active-site serine residue of the target hydrolase, thereby inhibiting its activity . This inhibition leads to elevated levels of endogenous cannabinoids in the brain, producing cannabinoid receptor-dependent behavioral effects in pre-clinical models, which makes these compounds valuable tools for probing the physiology and potential therapeutic targeting of the endocannabinoid system . The piperidine ring provides an optimal structural framework for this activity, as modifications or contractions of this six-membered ring have been shown to abolish inhibitory potency . Beyond neuroscience, the piperidine core is a common feature in pharmaceuticals and agrochemicals, making a functionalized building block like this compound a valuable intermediate for organic synthesis and medicinal chemistry research . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B1647632 Methyl ethyl(4-piperidinyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl N-ethyl-N-piperidin-4-ylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-3-11(9(12)13-2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3

InChI Key

NMBRGFMFQYRGEY-UHFFFAOYSA-N

SMILES

CCN(C1CCNCC1)C(=O)OC

Canonical SMILES

CCN(C1CCNCC1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl Ethyl 4 Piperidinyl Carbamate

Retrosynthetic Analysis of Methyl ethyl(4-piperidinyl)carbamate

A retrosynthetic analysis of this compound (1) reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the C-N bonds of the carbamate (B1207046) group and the C-N bond of the piperidine (B6355638) ring.

Disconnection of the Carbamate N-Alkyl Groups: The methyl and ethyl groups on the carbamate nitrogen can be disconnected to reveal a secondary carbamate precursor (2). This suggests a stepwise or simultaneous N-alkylation as a final step in the synthesis.

Disconnection of the Carbamate Linkage: The carbamate linkage itself can be disconnected in two ways. A disconnection between the carbonyl carbon and the piperidinyl nitrogen leads to a piperidinyl amine precursor (3) and a suitable carbonylating agent. Alternatively, disconnection between the carbonyl carbon and the methoxy (B1213986) group points to an N-ethyl-N-(piperidin-4-yl)carbamoyl chloride intermediate (4) and methanol (B129727).

Disconnection of the Piperidine Ring: Further disconnection of the 4-aminopiperidine (B84694) precursor (3) can lead to simpler starting materials such as 4-piperidone (B1582916) or pyridine (B92270) derivatives.

This analysis highlights three key fragments for the synthesis: a 4-substituted piperidine, a carbamate-forming reagent, and alkylating agents.

Classical Synthetic Routes to this compound and its Precursors

Classical synthetic approaches to this compound typically involve a multi-step sequence focusing on the sequential construction of the molecule.

The 4-aminopiperidine scaffold is a crucial building block. Several methods have been developed for its synthesis.

One common approach starts from N-substituted 4-piperidone derivatives. Reductive amination of an N-protected 4-piperidone, such as 1-benzyl-4-piperidone, with an amine source like ammonia (B1221849), followed by reduction, yields the corresponding 4-aminopiperidine derivative. The protecting group can then be removed to provide the free amine. mdpi.com An efficient route for the synthesis of methyl piperidin-4-yl-carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using a Raney-Ni catalyst. researchgate.net

Another versatile method employs isonipecotate (piperidine-4-carboxylic acid) as a starting material. The synthesis can proceed through a Curtius rearrangement of an acyl azide (B81097) derived from isonipecotate to furnish the 4-aminopiperidine core. nih.gov This method allows for the introduction of various substituents on the piperidine ring.

Furthermore, derivatives of 4-aminopiperidine can be synthesized from pyridinium (B92312) salts. This approach involves the regioselective ring opening of an intermediate epoxy piperidine, which can be generated in a few steps from the corresponding pyridinium salt. tandfonline.comresearchgate.net

Starting MaterialKey ReactionProductReference
N-substituted 4-piperidoneReductive Amination4-Aminopiperidine derivative mdpi.com
IsonipecotateCurtius Rearrangement4-Aminopiperidine derivative nih.gov
Pyridinium saltEpoxide Ring Openingcis-3-methyl-4-aminopiperidine derivative tandfonline.comresearchgate.net

Once the 4-aminopiperidine scaffold is obtained, the carbamate linkage can be formed through several established methods. A widely used method involves the reaction of the secondary amine on the piperidine ring with a chloroformate, such as methyl chloroformate, in the presence of a base to yield the corresponding methyl carbamate.

Alternatively, phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or carbonyldiimidazole, can be used to generate a reactive intermediate that subsequently reacts with an alcohol (methanol in this case) to form the carbamate. google.com However, the high toxicity of phosgene necessitates careful handling and has led to the development of alternative, safer methods. google.com

The direct fixation of carbon dioxide (CO2) has emerged as an attractive, environmentally benign alternative. nih.gov This can be achieved by reacting the amine with CO2 in the presence of a base and an alkylating agent. nih.gov

ReagentMethodKey FeaturesReference
Methyl ChloroformateAcylationDirect, efficient nih.gov
Phosgene/EquivalentsCarbonylationHighly reactive, toxic google.com
Carbon DioxideCO2 FixationEnvironmentally friendly nih.gov

With the carbamate group in place, the final step involves the introduction of the methyl and ethyl groups onto the carbamate nitrogen. This can be achieved through N-alkylation reactions.

If the synthesis starts with a primary 4-aminopiperidine, a two-step alkylation would be necessary. First, an ethyl group could be introduced via reductive amination with acetaldehyde (B116499) or by direct alkylation with an ethyl halide. Subsequent methylation of the resulting secondary amine would lead to the desired N-ethyl-N-(piperidin-4-yl)amine, which could then be carbamoylated.

Alternatively, if a secondary carbamate (e.g., methyl (piperidin-4-yl)carbamate) is formed first, direct N-alkylation can be challenging due to the reduced nucleophilicity of the carbamate nitrogen. However, under specific conditions using a strong base and an appropriate alkylating agent (e.g., ethyl iodide), this transformation may be possible. A more common strategy involves the alkylation of a precursor amine followed by carbamate formation.

Research on the N-methylation of carbamate derivatives of α-amino acids has shown that this can be achieved using tert-butyl perbenzoate in the presence of copper(II) octanoate, a method that proceeds without racemization. rsc.org While specific to α-amino acids, this suggests that direct alkylation of the carbamate nitrogen is feasible under certain catalytic conditions.

Modern Synthetic Approaches and Innovations

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods.

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved atom economy.

For the formation of the carbamate linkage, various catalytic systems have been developed. Iron-pincer complexes have been reported as effective catalysts for the dehydrogenative synthesis of carbamates from formamides and alcohols, providing an atom-efficient route with the only byproduct being hydrogen. morressier.com This method is compatible with N-alkyl formamides. morressier.com

Zinc-based catalyst systems have also been explored for the synthesis of carbamates via CO2 fixation. nih.gov These catalysts can operate under environmentally benign conditions of low pressure and temperature. nih.gov Furthermore, organocatalytic methods for the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2 have been developed, highlighting the potential for catalytic, stereocontrolled carbamate formations. nih.gov

The synthesis of the piperidine ring itself can also benefit from catalytic methods. For instance, the hydrogenation of pyridine derivatives using transition metal catalysts is a fundamental process for accessing the piperidine core. nih.gov

Catalyst TypeReactionAdvantagesReference
Iron-pincer complexDehydrogenative carbamate synthesisAtom-efficient, H2 byproduct morressier.com
Zinc-based catalystsCarbamate synthesis from CO2Environmentally benign conditions nih.gov
OrganocatalystsEnantioselective cyclic carbamate synthesisStereocontrol nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The creation of specific stereoisomers of this compound is of significant interest. This can be achieved through either stereoselective synthesis, where the desired stereoisomer is formed preferentially, or through the resolution of a racemic mixture.

Stereoselective Synthesis:

Stereoselective synthesis aims to directly produce a single enantiomer or diastereomer. For piperidine derivatives, several strategies have been developed:

Rhodium-Catalyzed C-H Functionalization: This method allows for the direct introduction of functional groups at specific positions on the piperidine ring with high stereocontrol. By selecting the appropriate chiral rhodium catalyst and protecting group on the piperidine nitrogen, it is possible to achieve site-selective and stereoselective functionalization at the C2, C3, or C4 positions. beilstein-journals.orgnih.gov For instance, the use of a bulky protecting group can direct functionalization to the less sterically hindered C4 position, which is relevant for the synthesis of 4-substituted piperidines. nih.gov

Vinylogous Mannich Reaction: Inspired by biosynthetic pathways, a three-component vinylogous Mannich reaction can be employed to construct multi-substituted chiral piperidines. This method utilizes a functionalized dienolate and can lead to the formation of chiral dihydropyridinone intermediates, which can be further elaborated to the desired piperidine structure. nih.gov

Chiral Resolution Techniques:

When a synthesis results in a racemic mixture, chiral resolution is necessary to separate the enantiomers.

Diastereomeric Salt Crystallization: A common and effective method for resolving racemic amines and their derivatives is through the formation of diastereomeric salts with a chiral resolving agent. For piperidine derivatives, chiral acids such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid have been used successfully. imperial.ac.uk The process involves reacting the racemic piperidine derivative with the resolving agent in a suitable solvent to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequently, the desired enantiomer can be liberated from the salt. A rational screening approach, considering factors like the resolving agent, solvent, stoichiometry, and concentration, can optimize the resolution efficiency. nih.gov

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. Its application in the synthesis of piperidines and carbamates is a growing area of interest.

For the synthesis of N-substituted piperidines, flow electrochemistry has been demonstrated as an efficient method. For example, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell can be performed on a scalable level, providing a key intermediate for further functionalization. imperial.ac.uknih.govbohrium.com This approach allows for the on-demand generation of reactive intermediates in a controlled manner. nih.govbohrium.com

The synthesis of carbamates has also been successfully translated to continuous flow processes. A notable example involves the Curtius rearrangement of acyl azides to isocyanates, which are then trapped by alcohols to form carbamates. This process, when performed in a flow reactor, allows for the safe handling of potentially hazardous azide intermediates and enables a telescoped reaction sequence. beilstein-journals.orgnih.gov Furthermore, the direct synthesis of carbamates from amines and carbon dioxide in the presence of a base and an alkyl halide can be significantly accelerated in a continuous flow setup, reducing reaction times from hours to minutes. acs.org

The integration of these flow methodologies could lead to a more efficient and scalable production route for this compound.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. In the context of this compound synthesis, a key focus is the replacement of hazardous reagents.

Traditionally, carbamates are synthesized using toxic phosgene or its derivatives. A greener alternative is the use of carbon dioxide (CO₂) as a C1 source. researchgate.netresearchgate.net The reaction of a secondary amine, such as the piperidine derivative, with CO₂ in the presence of a base can form a carbamic acid intermediate, which can then be alkylated to yield the desired carbamate. mdpi.com Basic catalysts can facilitate the conversion of amines and alcohols to carbamates under mild conditions. researchgate.net The direct synthesis of carbamates from Boc-protected amines using a simple base like lithium tert-butoxide also represents a more sustainable approach by avoiding metal catalysts and toxic reagents. researchgate.netrsc.org

Solvent choice is another critical aspect of green chemistry. The use of supercritical carbon dioxide (SC-CO₂) as a reaction medium for derivatization reactions of carbamates has been explored, which can eliminate the need for organic solvents. acs.orgnih.gov Additionally, developing solvent-free reaction conditions or using recyclable and benign solvents can significantly improve the environmental footprint of the synthesis.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Product

The purification of the final product and its synthetic intermediates is a critical step to ensure high purity. The primary methods employed are chromatography and crystallization.

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating complex mixtures based on the differential partitioning of components between a stationary and a mobile phase. ycdehongchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the purification of piperidine derivatives in the pharmaceutical industry. ycdehongchem.com For piperidine compounds, reversed-phase HPLC (RP-HPLC) on a C18 column is a common method. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as phosphoric acid or trifluoroacetic acid to improve peak shape. sielc.comresearchgate.netnih.gov For preparative chromatography, which aims to isolate larger quantities of the compound, the method can be scaled up. manufacturingchemist.com

Column Chromatography: On a laboratory scale, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a standard purification method for piperidine derivatives. ycdehongchem.com The choice of eluent (mobile phase) is critical for achieving good separation.

Crystallization and Recrystallization Protocols

Crystallization is a technique used to purify solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound. researchgate.net

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. ycdehongchem.com For carbamate compounds, various organic solvents and their mixtures with water can be employed. mnstate.edu For N-Boc protected piperidines, which are structurally related to the target compound, dissolving in a solvent like methanol and precipitating with a less polar solvent like diethyl ether can be an effective method to obtain a solid product. researchgate.net The use of solvent pairs, such as ethanol-water, can also be beneficial when a single solvent does not provide the desired solubility profile. mnstate.edu

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound and its analogues can be performed to explore structure-activity relationships or to generate new compounds with desired properties.

Modification of the Carbamate Moiety: The carbamate group itself can be a point of modification. For instance, carbamates can be converted to ureas by reaction with amines. mdpi.comthieme-connect.com This transformation typically involves the in-situ generation of an isocyanate intermediate from the carbamate, which then reacts with an amine. thieme-connect.com

Functionalization of the Piperidine Ring: The piperidine ring offers several positions for functionalization. C-H functionalization techniques, as mentioned in the stereoselective synthesis section, can be used to introduce substituents at various positions on the ring. nih.govnih.govresearchgate.netencyclopedia.pubresearchgate.net These methods provide a direct way to create a library of analogues with diverse substitution patterns.

Synthesis of Analogues with Different Linkers: Analogues can be synthesized by varying the linker between the piperidine ring and other functional groups. For example, in the synthesis of related (indolylalkyl)piperidine carbamates, the length of the alkyl spacer has been shown to significantly affect biological activity. nih.govrsc.orgnih.gov

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core structure, leading to the discovery of new analogues with potentially enhanced properties.

Modification of the Ester Moiety

The ester group of this compound provides a key handle for structural diversification, allowing for the modulation of physicochemical properties such as solubility, stability, and cell permeability.

One common approach to modify the ester moiety involves the reaction of a 4-aminopiperidine derivative with different chloroformates. For instance, reacting 4-(ethylamino)piperidine with methyl chloroformate in a suitable solvent like dichloromethane (B109758), in the presence of a base such as triethylamine (B128534) to neutralize the generated HCl, would yield N-ethyl-N-(piperidin-4-yl) methyl carbamate. Conversely, using ethyl chloroformate with 4-(methylamino)piperidine would result in the corresponding ethyl carbamate.

Another versatile method for synthesizing various carbamate derivatives is through the use of activated mixed carbonates. nih.gov Reagents such as di(2-pyridyl) carbonate (DPC) or p-nitrophenyl carbonate can be reacted with a desired alcohol (e.g., methanol, ethanol, or more complex alcohols) to form a mixed carbonate. This intermediate can then efficiently react with the 4-aminopiperidine derivative to form the desired carbamate. This method avoids the use of phosgene-based reagents and offers a high degree of flexibility in introducing various ester groups. acs.org

A scalable and efficient route for the synthesis of a related compound, methyl piperidin-4-yl-carbamate, has been developed, which could be adapted for the synthesis of the N-ethylated analogue. asianpubs.orgresearchgate.net This process involves the reductive amination of 1-benzylpiperidin-4-one with ethylamine (B1201723) using a catalyst like Raney-Ni, followed by N-protection and subsequent reaction with methyl chloroformate, and finally deprotection of the benzyl (B1604629) group. asianpubs.orgresearchgate.net

The following table summarizes various reagents that can be used to modify the ester moiety of a 4-piperidinylcarbamate:

Reagent ClassSpecific Reagent ExampleResulting Ester GroupReference
ChloroformatesMethyl chloroformateMethyl
Ethyl chloroformateEthyl
Activated CarbonatesDi(2-pyridyl) carbonate (DPC)Variable (depends on alcohol used) nih.gov
p-Nitrophenyl carbonateVariable (depends on alcohol used) acs.org
IsocyanatesMethyl isocyanateN-methyl carbamate acs.org
Ethyl isocyanateN-ethyl carbamate acs.org

Functionalization of the Piperidinyl Ring

The piperidine ring of this compound offers multiple sites for functionalization, primarily at the nitrogen atom (N1 position) and the carbon atoms of the ring.

N-Alkylation and N-Acylation:

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized. N-alkylation can be achieved by reacting the piperidinyl carbamate with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate in a solvent like DMF. researchgate.net To control for potential over-alkylation leading to quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net

N-acylation can be performed using acyl chlorides or anhydrides to introduce a variety of functional groups, which can serve as handles for further modification or to modulate the compound's biological activity.

C-H Functionalization:

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy to introduce substituents at specific positions. While challenging, methods for the regioselective α- or γ-alkylation of piperidine ene-carbamates have been reported, offering a pathway to introduce alkyl groups at the C2 or C4 positions. researchgate.net These reactions often proceed through the formation of an endocyclic 1-azaallyl anion intermediate. researchgate.net

The following table outlines common strategies for functionalizing the piperidinyl ring:

Functionalization StrategyReagents and ConditionsPosition of FunctionalizationReference
N-AlkylationAlkyl halide, K₂CO₃, DMFN1 researchgate.net
N-AcylationAcyl chloride or anhydride, baseN1General knowledge
α-AlkylationPalladium-catalyzed decarboxylation of ene-carbamatesC2 researchgate.net
γ-AlkylationRegioselective alkylation of piperidine ene-carbamateC4 researchgate.net

Structural Elaboration for Advanced Research Probes

Derivatives of this compound serve as valuable scaffolds for the development of advanced research probes, including radiolabeled tracers for positron emission tomography (PET) and fluorescently labeled molecules for biological imaging.

Radiolabeling for PET Imaging:

The introduction of a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C), into the this compound structure allows for its use as a PET tracer to study biological processes in vivo. A common strategy for ¹¹C-labeling of carbamates is through the reaction of a precursor amine with [¹¹C]CO₂ to form a carbamic acid intermediate, which is then methylated with [¹¹C]methyl triflate. researchgate.net This method provides the corresponding ¹¹C-labeled carbamate in high yields under mild conditions. researchgate.net Such radiolabeled probes can be designed to target specific enzymes or receptors in the brain, for example, for imaging butyrylcholinesterase (BuChE), which is associated with Alzheimer's disease. nih.gov

Attachment of Reporter Groups:

The piperidine nitrogen or other introduced functional groups can be used to attach reporter molecules such as fluorophores or biotin. This allows for the use of the resulting conjugates in a variety of in vitro and in cellulo assays, including fluorescence microscopy and affinity-based purification of target proteins. The synthesis of such probes often involves standard coupling chemistries, such as amide bond formation or nucleophilic substitution reactions.

The development of these advanced probes from the this compound core enables detailed investigation of biological pathways and can aid in the discovery and characterization of new therapeutic targets. nih.gov

The table below provides examples of structural elaborations for research applications:

ApplicationStructural ModificationKey Reagents/TechniquesReference
PET ImagingIntroduction of ¹¹C isotope[¹¹C]CO₂, [¹¹C]methyl triflate researchgate.netnih.gov
Molecular ImagingIodination of a benzoic acid ester derivativeTributyltin intermediates, Na[¹²³I] nih.gov
Enzyme Inhibition StudiesAttachment of bisarylcarbinol or aryloxybenzyl moietiesCarbamoylation with chloroformates nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Methyl Ethyl 4 Piperidinyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like methyl ethyl(4-piperidinyl)carbamate.

1D and 2D NMR for Comprehensive Structural Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial but crucial data. In related carbamate (B1207046) structures, the protons on the piperidine (B6355638) ring typically appear in specific regions of the ¹H NMR spectrum. For instance, in N,N-ethylmethyl-piperidine-4-carboxylic acid, the equatorial and axial protons of the piperidine ring (H2eq, H6eq, H2ax, H6ax) show distinct chemical shifts and coupling patterns. researchgate.net Similarly, for this compound, the protons of the ethyl and methyl groups would exhibit characteristic quartet and triplet patterns, respectively.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals. These methods establish connectivity between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). Such analyses have been successfully used to confirm the structure of various N-acylhydrazone derivatives, which share some structural motifs with carbamates. rcsi.com

Conformational Analysis via NMR

NMR spectroscopy is also a powerful tool for studying the conformational dynamics of cyclic systems like the piperidine ring in this compound. nih.govacs.org The coupling constants (J-values) obtained from the ¹H NMR spectrum can help determine the relative orientation of protons and thus the preferred conformation of the ring, which is typically a chair form. niscpr.res.in For instance, studies on 2-methylpiperidine (B94953) have utilized quantitative ¹³C NMR and 2D exchange spectroscopy to determine the predominant conformation of the carbamate derivative. nih.gov The presence of substituents on the piperidine ring can influence the ring's conformational equilibrium, and techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering further insights into the molecule's 3D structure. rcsi.com

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique has been instrumental in identifying methyl carbamates of various biological molecules by providing their exact masses. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to establish the structure of a molecule by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation patterns for carbamates and piperidine-containing compounds often involve cleavages at the bonds adjacent to the nitrogen and carbonyl groups. libretexts.orgmiamioh.edu For example, in the analysis of ethyl carbamate, specific ion pairs are monitored to ensure accurate detection. google.com The fragmentation of related piperidine derivatives often shows characteristic losses of the side chains attached to the piperidine nitrogen. raco.cat

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. researchgate.netdoi.org

For this compound, IR and Raman spectra would be expected to show characteristic absorption bands. A strong absorption band in the IR spectrum between 1730 and 1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carbamate group. rsc.org The C-N stretching vibrations of the carbamate and the piperidine ring would appear in the region of 1350-1200 cm⁻¹. rsc.org The C-O stretching of the carbamate would also be present in the fingerprint region. Furthermore, the N-H stretching vibration, if present (in a secondary carbamate), would be observed in the region of 3400-3200 cm⁻¹. rsc.org Both IR and Raman spectroscopy can be used for the detection and mapping of related organic compounds. rsc.org Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the assignment of the observed bands. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail in structural elucidation. By irradiating a single, well-ordered crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically deconvoluted to map the electron density of the constituent atoms. This, in turn, reveals the exact spatial coordinates of each atom in the crystal lattice.

While a specific single-crystal structure for this compound is not publicly available, analysis of closely related piperidine derivatives provides a strong model for its expected solid-state conformation. For instance, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, which also features a piperidine ring with an ethyl ester substituent, has been determined. nih.gov In this related structure, the piperidine ring adopts a stable chair conformation. nih.gov This is the most energetically favorable conformation for six-membered rings, minimizing both angular and torsional strain. The ethyl ester group in this analog is found in an equatorial position relative to the piperidine ring, which is a common feature for bulky substituents as it minimizes steric hindrance. nih.gov

In a study of 4-diphenylcarbamyl-N-methyl-piperidine methobromide, a carbamate analog, X-ray crystallography revealed the presence of two conformers within the crystal lattice, one with the carbamate group in an equatorial position and the other in an axial position. nih.gov This highlights the possibility of conformational polymorphism, where different arrangements of the same molecule can exist in the solid state.

Illustrative Crystallographic Data for a Related Piperidine Derivative

To exemplify the type of data obtained from a single crystal XRD study, the following table presents hypothetical crystallographic parameters for a piperidine derivative, based on published data for similar compounds.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123
b (Å)15.456
c (Å)12.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1925.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.25

Powder X-ray Diffraction for Polymorph Screening

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in the pharmaceutical and material sciences. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. creative-biostructure.com Powder X-ray diffraction (PXRD) is a primary and powerful tool for the screening and identification of polymorphs. creative-biostructure.comresearchgate.net

In PXRD, a powdered sample containing a multitude of randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form. creative-biostructure.com By comparing the PXRD pattern of a new batch of a compound to established patterns of known polymorphs, one can quickly identify the crystalline form and detect the presence of any polymorphic impurities. researchgate.net

For a compound like this compound, a systematic polymorph screen would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing each resulting solid by PXRD. The appearance of different diffraction patterns would indicate the discovery of new polymorphs. In cases where obtaining single crystals is challenging, advanced techniques can even allow for the determination of a crystal structure from high-quality powder diffraction data. mdpi.com

Illustrative Powder X-ray Diffraction Data for a Hypothetical Polymorph

The following table shows a hypothetical set of characteristic 2θ peaks from a PXRD pattern that could be used to identify a specific polymorph of this compound.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.37.20100
15.85.6178
19.14.6492
21.74.0963
25.03.5655

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

This compound has the potential to be a chiral molecule, depending on the substitution pattern and conformation. Chiroptical spectroscopy techniques are essential for determining the stereochemistry of chiral compounds, providing information about their three-dimensional structure in solution.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum displays positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum to spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral center can be determined.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve also exhibits Cotton effects in the region of absorption bands. ORD and ECD are closely related phenomena (through the Kronig-Kramers relations) and provide complementary information.

Theoretical and Computational Chemistry Investigations of Methyl Ethyl 4 Piperidinyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. researchgate.netresearchgate.net These methods allow for the detailed exploration of electronic structure, energy, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Methyl ethyl(4-piperidinyl)carbamate is dictated by the interplay of its constituent functional groups: the piperidine (B6355638) ring, the carbamate (B1207046) linkage, the ethyl group, and the methyl group. The nitrogen and oxygen atoms of the carbamate group, with their lone pairs of electrons, and the nitrogen atom of the piperidine ring are key sites of electron density.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. For carbamate derivatives, the HOMO is often localized on the carbamate nitrogen and oxygen atoms, indicating these as regions susceptible to electrophilic attack. researchgate.netacs.org Conversely, the LUMO is typically centered on the carbonyl carbon of the carbamate group, highlighting its electrophilic character and susceptibility to nucleophilic attack. mdpi.com

A hypothetical representation of the key molecular orbital energies for this compound, as would be calculated by DFT, is presented in Table 1. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Molecular Orbital Energy (eV) Localization
LUMO+11.85Piperidine ring (σ)
LUMO0.98Carbonyl group (π)
HOMO-6.23Carbamate N and O atoms (n, π)
HOMO-1-7.15Piperidine N atom (n)

Table 1: Hypothetical Molecular Orbital Energies and Localizations for this compound. This table presents plausible energy values and primary locations of the frontier molecular orbitals, derived from general principles and data for analogous molecules.

Energetic Landscape and Conformational Preferences

The conformational flexibility of this compound arises from the piperidine ring puckering and rotation around the various single bonds. The piperidine ring is known to preferentially adopt a chair conformation to minimize steric strain. wikipedia.org The substituent at the 4-position can exist in either an axial or equatorial position. For 4-substituted piperidines, the equatorial conformation is generally more stable. nih.gov

The carbamate group can exist as cis and trans isomers due to the partial double bond character of the C-N bond. While trans conformations are often energetically favored in many systems, cis conformations can also be stable in carbamates. nih.govchemrxiv.org The relative stability of these conformers is dictated by a subtle balance of steric and electronic effects.

Quantum chemical calculations can map the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them. A representative energetic landscape would likely show two main low-energy chair conformations for the piperidine ring (with the 4-substituent being equatorial or axial), each of which could have cis or trans carbamate configurations.

Conformer Piperidine Ring Carbamate Relative Energy (kcal/mol)
1Equatorialtrans0.00
2Equatorialcis1.5 - 2.5
3Axialtrans0.8 - 1.5
4Axialcis2.5 - 4.0

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound. The table outlines the expected relative energies for the most stable conformers, based on known conformational preferences of piperidine and carbamate systems. nih.govchemrxiv.org

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. nih.govyoutube.comresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy. nih.govresearchgate.net These predictions are invaluable for assigning complex NMR spectra and confirming the proposed molecular structure. For this compound, calculations would predict distinct signals for the piperidine ring protons and carbons, the ethyl group, and the methyl group, with their chemical shifts being sensitive to the local conformation.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared spectrum. nih.govresearchgate.net Characteristic vibrational modes for the carbamate group (e.g., C=O stretch, N-H bend, C-N stretch) and the piperidine ring (e.g., C-H stretches, ring vibrations) would be identified. acs.orgnih.govchemrxiv.org Comparing the calculated spectrum with an experimental one helps in confirming the presence of these functional groups and in analyzing the conformational state of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum. mdpi.com The transitions between molecular orbitals, such as the n → π* transition associated with the carbonyl group of the carbamate, would determine the absorption maxima in the UV-Vis region.

Spectroscopic Data Predicted Value Assignment
¹³C NMR (δ, ppm)155-158C=O (carbamate)
¹H NMR (δ, ppm)3.5-4.5N-H (carbamate)
IR (cm⁻¹)1680-1720C=O stretch
IR (cm⁻¹)1500-1550N-H bend
UV-Vis (λmax, nm)210-230n → π*

Table 3: Representative Predicted Spectroscopic Data for this compound. This table provides a summary of expected key spectroscopic features based on DFT calculations for similar carbamate and piperidine-containing molecules. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with their surroundings. researchgate.netacs.org

Conformational Sampling and Dynamics in Solution

While quantum chemical calculations provide a static picture of the most stable conformers, MD simulations can explore the conformational landscape of this compound in a solvent environment over time. researchgate.net Starting from a low-energy conformation, the simulation would reveal the flexibility of the piperidine ring and the rotational dynamics around the single bonds.

Key dynamic events that could be observed include the interconversion between chair and boat/twist-boat conformations of the piperidine ring, although the chair conformation is expected to be predominant. rsc.org The simulation would also capture the transitions between axial and equatorial orientations of the carbamate substituent and the rotation around the carbamate C-N bond. The frequency and timescale of these conformational changes provide insight into the molecule's flexibility under physiological conditions.

Intermolecular Interactions with Solvents and Other Molecules

MD simulations are particularly powerful for studying the non-covalent interactions between a solute and solvent molecules. acs.orgresearchgate.neturegina.canih.gov For this compound in an aqueous solution, the simulation would reveal the formation and dynamics of hydrogen bonds between the carbamate N-H group, the carbonyl oxygen, the piperidine nitrogen, and surrounding water molecules.

The analysis of the radial distribution function (RDF) from the MD trajectory can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This provides a detailed picture of the solvation shell and the preferred sites of interaction. Understanding these intermolecular interactions is crucial for predicting the solubility and transport properties of the molecule.

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen BondCarbamate N-HWater Oxygen1.8 - 2.2
Hydrogen BondWater HydrogenCarbamate C=O1.9 - 2.3
Hydrogen BondWater HydrogenPiperidine N1.9 - 2.4

Table 4: Hypothetical Intermolecular Hydrogen Bond Geometries from MD Simulations in Water. This table shows expected hydrogen bond distances between this compound and water molecules, based on general principles of molecular interactions in aqueous solutions. researchgate.neturegina.ca

Computational Prediction of Interaction Mechanisms (Non-Pharmacological Targets)

Computational chemistry provides powerful tools to predict how a molecule like this compound might interact with various non-pharmacological targets, such as surfaces, nanoparticles, or within a solvent. These predictions are crucial for applications in materials science, environmental science, and chemical engineering.

Density Functional Theory (DFT) is a quantum mechanical method frequently used to study these interactions. For instance, DFT calculations have been successfully employed to investigate the adsorption of piperidine onto silver nanoparticles. mdpi.com Such studies can determine the geometry of adsorption, the strength of the interaction, and the nature of the chemical bonding between the molecule and the surface. A similar approach could be used to model the interaction of this compound with various metal or metal oxide surfaces, which is relevant for catalysis or sensor applications. arxiv.orgresearchgate.netarxiv.org DFT studies can elucidate how the piperidine ring and the carbamate group contribute to the binding, and whether the molecule adsorbs intact or undergoes dissociation.

Molecular Dynamics (MD) simulations offer a complementary approach to study the behavior of this compound in different environments, such as in aqueous or organic solvents. uregina.caresearchgate.net MD simulations model the movement of atoms over time, providing insights into solvation effects, conformational changes, and intermolecular interactions. For example, MD simulations could predict how water molecules arrange around the carbamate group, which is capable of forming hydrogen bonds, and the hydrophobic piperidine ring. nih.gov This information is valuable for understanding the solubility and transport properties of the molecule.

Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the crystalline state. mdpi.com By mapping properties like electrostatic potential onto the molecular surface, it is possible to predict the types of non-covalent interactions that govern the crystal packing of this compound.

Computational MethodNon-Pharmacological Target/EnvironmentPredicted InformationRelevance for this compound
Density Functional Theory (DFT)Metal/Metal Oxide SurfacesAdsorption energy, binding geometry, electronic structure changes. mdpi.comrsc.orgUnderstanding surface interactions for catalysis, sensors, or corrosion inhibition.
Molecular Dynamics (MD)Aqueous and Organic SolventsSolvation free energy, radial distribution functions, conformational dynamics. uregina.canih.govPredicting solubility, stability, and transport properties in different media.
Conformational Search & DFTAprotic SolventsConformational landscape, relative energies of conformers, intramolecular hydrogen bonding. acs.orgnih.govUnderstanding the molecule's flexibility and predominant shapes in solution.
Hirshfeld Surface AnalysisCrystalline Solid StateVisualization and quantification of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces). mdpi.comPredicting crystal packing, polymorphism, and solid-state properties.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions, including the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies that govern the reaction rate.

DFT calculations are a cornerstone of reaction mechanism studies. For example, the synthesis of carbamates has been investigated using DFT to understand the catalytic role of transition metals like palladium or iridium. mdpi.comnih.gov These studies can reveal the step-by-step process of bond formation and breaking, and explain the observed stereoselectivity and regioselectivity of a reaction. nih.gov A similar computational approach could be applied to investigate the synthesis of this compound, for instance, from 4-piperidinol, ethyl chloroformate, and a base. The calculations could clarify the role of the base and the solvent in the reaction mechanism.

Quantum chemical studies have also been used to elucidate complex multi-stage reactions, such as the synthesis of pyrrolidinedione derivatives, which, like piperidines, are nitrogen-containing heterocycles. rsc.org Such studies can compute the energy barriers for each step of the reaction, helping to identify the rate-determining step and optimize reaction conditions. rsc.org For this compound, computational methods could be used to explore different synthetic routes and predict which would be the most energetically favorable.

Furthermore, computational studies can investigate the reactivity of the resulting molecule. For example, the reaction of piperidine with electrophiles has been studied using DFT to analyze the reaction pathway and thermodynamic parameters. researchgate.net This type of analysis could predict the most likely sites of reaction on this compound and the stability of the resulting products.

Reaction TypeComputational MethodKey Findings from Analogous SystemsPotential Application to this compound
Carbamate Synthesis (Pd-catalyzed)Density Functional Theory (DFT)Elucidation of a detailed mechanistic pathway, identification of intermediates, and calculation of reaction energies. mdpi.comModeling the synthesis of this compound to optimize catalysts and reaction conditions.
Heterocycle SynthesisQuantum Chemistry (e.g., DFT)Calculation of energy barriers for multi-step reactions, including cyclization and rearrangements. rsc.orgInvestigating alternative synthetic routes to the piperidine ring or its functionalization.
Carbamate Formation (Ir-catalyzed)Density Functional Theory (DFT)Analysis of stereoselectivity and regioselectivity by comparing transition state energies for different pathways. nih.govPredicting the stereochemical outcome of reactions involving the carbamate moiety.
Reactions of PiperidineDensity Functional Theory (DFT)Analysis of reaction pathways, calculation of Gibbs free energy and activation energies for reactions with electrophiles. researchgate.netPredicting the reactivity and potential degradation pathways of the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. wikipedia.org These models are fundamental in computational toxicology, drug discovery, and materials science for predicting the behavior of new or untested compounds. ijert.orgresearchgate.netmdpi.com

The fundamental principle of QSAR/QSPR is that the structure of a molecule determines its properties and activities. researchgate.net The process of developing a QSAR/QSPR model involves several key steps:

Data Set Preparation : A diverse set of molecules with known activities or properties is collected. For a QSAR model for piperidine derivatives, this would involve gathering data on their biological activity, such as toxicity or enzyme inhibition. researchgate.netnih.gov For a QSPR model, physicochemical properties like boiling point, solubility, or partition coefficient would be collected. nih.gov

Molecular Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape). nih.gov

Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are used to build a mathematical equation that relates the descriptors to the activity or property. researchgate.netnih.gov The predictive power of the model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For this compound, a QSAR model could be developed by including it in a dataset of other piperidine derivatives to predict a specific biological activity. nih.gov Similarly, a QSPR model could predict its physicochemical properties, which would be useful for chemical engineering applications. researchgate.netnih.gov The interpretability of these models can also provide insights into which structural features are most important for a given activity or property. mdpi.com

StepDescriptionExample for Piperidine Derivatives
1. Data CollectionGathering a dataset of compounds with experimentally measured biological activity (QSAR) or physicochemical properties (QSPR).A set of piperidine compounds with their measured toxicity against a specific organism. nih.gov
2. Descriptor CalculationComputing numerical representations of molecular structure (e.g., topological, electronic, steric descriptors).Calculation of 2D topological descriptors from the molecular graph of each piperidine derivative. researchgate.net
3. Variable SelectionChoosing a subset of the most relevant descriptors to build a predictive and interpretable model.Using genetic algorithms to select descriptors that have the highest correlation with the observed activity. nih.gov
4. Model BuildingUsing statistical or machine learning methods to create a mathematical relationship between descriptors and the target property/activity.Developing a Multiple Linear Regression (MLR) model to predict the toxicity of piperidine derivatives. nih.gov
5. Model ValidationAssessing the robustness and predictive performance of the model using internal (e.g., cross-validation) and external validation sets.Evaluating the model's predictive power on a set of piperidine derivatives not used in the model training. nih.gov

Mechanistic Investigations of Methyl Ethyl 4 Piperidinyl Carbamate Chemical and Biochemical Interactions

Hydrolysis and Degradation Pathways (Chemical Stability)

The stability of Methyl ethyl(4-piperidinyl)carbamate is a critical determinant of its environmental fate and persistence. Like other carbamates, its degradation is primarily influenced by pH-dependent hydrolysis, as well as photolytic and oxidative processes.

pH-Dependent Hydrolysis Kinetics and Mechanism

The hydrolysis of carbamates is subject to both acid- and base-catalyzed pathways, with the rate of degradation being significantly influenced by the pH of the aqueous environment. clemson.edu Generally, carbamate (B1207046) esters exhibit greater stability in neutral to slightly acidic conditions and undergo accelerated hydrolysis under alkaline conditions. clemson.edu

The mechanism of alkaline hydrolysis for N-substituted carbamates can proceed through a bimolecular acyl-oxygen cleavage (BAc2) mechanism or a unimolecular elimination-addition (E1cB) mechanism. For carbamates derived from secondary amines like the piperidinyl group in this compound, the BAc2 pathway is generally favored, especially when the leaving group is not exceptionally good. In this mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to form the corresponding alcohol, the carbamate anion, and ultimately the amine and carbonate.

pHObserved Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂)
5.01.0 x 10⁻⁸~2.2 years
7.01.5 x 10⁻⁷~53 days
9.01.5 x 10⁻⁵~13 hours
11.01.5 x 10⁻³~8 minutes

This interactive table provides extrapolated, representative data on the pH-dependent hydrolysis of a compound structurally similar to this compound, illustrating the significant impact of pH on its stability.

Photolytic and Oxidative Degradation Mechanisms

In addition to hydrolysis, this compound is susceptible to degradation initiated by light and oxidative agents.

Photolytic Degradation: Carbamates containing aromatic or other chromophoric groups can undergo photodegradation upon absorption of ultraviolet radiation. acs.org For N-alkyl carbamates, this process can involve the homolytic cleavage of the N-C(O) bond, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of degradation products. Common photoproducts of N-alkyl carbamates can include the corresponding amine (piperidine in this case), aldehydes, and carbon dioxide. The presence of photosensitizers in the environment can also accelerate the rate of photolytic degradation.

Oxidative Degradation: Oxidative degradation can be initiated by reactive oxygen species such as hydroxyl radicals (•OH). The reaction of hydroxyl radicals with N-alkyl carbamates typically proceeds via hydrogen abstraction from the alkyl group, particularly at the carbon alpha to the nitrogen atom. researchgate.net This initial step generates a carbon-centered radical that can further react with oxygen to form peroxy radicals and subsequently hydroperoxides. These intermediates can then undergo further reactions, leading to the cleavage of the carbamate linkage and the formation of various degradation products, including ketones, aldehydes, and the corresponding amine. For this compound, oxidation could potentially lead to the formation of piperidinone derivatives.

Interaction Mechanisms with Enzyme Systems (Biochemical Catalysis Focus)

Carbamates are well-known for their ability to interact with and inhibit certain classes of enzymes, most notably serine hydrolases such as acetylcholinesterase (AChE).

Enzyme Kinetics and Inhibition Models (e.g., reversible, irreversible)

The interaction of carbamates with acetylcholinesterase is a classic example of pseudo-irreversible inhibition. The inhibition process involves a two-step mechanism. Initially, the carbamate inhibitor (I) reversibly binds to the active site of the enzyme (E) to form a non-covalent enzyme-inhibitor complex (EI). This is followed by a chemical reaction where the carbamoyl (B1232498) moiety of the carbamate is transferred to the catalytically active serine residue in the enzyme's active site, forming a carbamoylated enzyme (E-carbamoyl) and releasing the alcohol portion of the carbamate.

E + I ⇌ EI → E-carbamoyl + P₁ E-carbamoyl + H₂O → E + P₂

where P₁ is the alcohol leaving group and P₂ is the carbamic acid, which is unstable and decomposes to the amine and carbon dioxide.

Molecular Basis of Enzyme-Carbamate Interactions (e.g., binding sites, residues)

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge. It contains a catalytic triad (B1167595) of amino acid residues (serine, histidine, and glutamate) that are essential for its hydrolytic activity. The binding of a carbamate inhibitor like this compound to the active site involves specific interactions with key amino acid residues.

The piperidinyl group of the carbamate likely interacts with the peripheral anionic site (PAS) at the entrance of the gorge and the acyl pocket deeper within the active site. The carbamoyl group is positioned in close proximity to the catalytic serine residue (Ser203 in human AChE). The nucleophilic attack by the hydroxyl group of the serine on the carbonyl carbon of the carbamate is facilitated by the other members of the catalytic triad.

Enzyme Active Site RegionKey Interacting Residues (Human AChE)Potential Interaction with this compound
Catalytic TriadSer203, His447, Glu334Covalent modification of Ser203 by the carbamoyl group.
Acyl PocketTrp233, Phe295, Phe297, Phe338Hydrophobic interactions with the ethyl and piperidinyl groups.
Peripheral Anionic Site (PAS)Tyr72, Asp74, Tyr124, Trp286, Tyr341Initial binding and orientation of the piperidinyl moiety.

This interactive table outlines the key amino acid residues in the active site of human acetylcholinesterase and their potential interactions with a carbamate inhibitor like this compound.

Interaction with Non-Biological Macromolecules (e.g., polymers, surfaces)

The interaction of this compound with non-biological macromolecules is relevant to its environmental distribution and its potential applications in materials science. These interactions are governed by a variety of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Interaction with Polymers: Carbamate functional groups are integral to polyurethane chemistry. wikipedia.org It is plausible that this compound could interact with polyurethane materials through hydrogen bonding between the N-H group of the carbamate and the carbonyl oxygen of the polyurethane backbone, or vice versa. Similarly, interactions with polyesters could occur through hydrogen bonding between the carbamate's carbonyl oxygen and hydroxyl end groups on the polyester, or dipole-dipole interactions. The piperidine (B6355638) ring, being a cyclic secondary amine, can also participate in hydrogen bonding and may exhibit affinity for polymers with complementary functional groups. The presence of carbamate groups in a polymer can influence its surface properties and adhesion characteristics.

Interaction with Surfaces: The adsorption of molecules like this compound onto surfaces is a key process in environmental transport and remediation technologies.

Silica (B1680970) Surfaces: Studies on the adsorption of piperidine onto silica surfaces have shown that strong chemisorption can occur through the protonation of the piperidine by surface silanol (B1196071) groups. researchgate.netchemrxiv.org The carbamate group can also interact with silica surfaces through hydrogen bonding.

The nature and strength of these interactions depend on the specific properties of the macromolecule or surface, such as its polarity, surface area, and the presence of functional groups, as well as the environmental conditions.

Metal Chelation and Complexation Studies

The structure of this compound contains several potential donor atoms for metal coordination, namely the lone pair of electrons on the piperidine nitrogen and the lone pairs on the oxygen atoms of the carbamate moiety. This suggests the compound could act as a ligand, forming complexes with various metal ions.

Carbamato ligands, with the general formula R₂NCO₂⁻, are known to be versatile and can coordinate to metal centers in several ways. The most common coordination modes are monodentate, where one oxygen atom binds to the metal, and bidentate (chelating), where both oxygen atoms coordinate to the same metal center. nih.govresearchgate.net The specific coordination mode often depends on the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the carbamate nitrogen. nih.gov

In the case of this compound, the piperidine nitrogen introduces an additional potential coordination site. Research on other piperidine-containing ligands, such as piperidinobenzyl semicarbazide, has shown that the piperidine nitrogen can participate in metal coordination, leading to the formation of stable complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). tsijournals.com In these complexes, the ligand often acts in a bidentate fashion. tsijournals.com

Therefore, this compound could potentially act as a bidentate ligand, coordinating to a metal center through the piperidine nitrogen and one of the carbamate oxygens, forming a stable chelate ring. Alternatively, it could act as a bridging ligand, with the piperidine nitrogen coordinating to one metal center and the carbamate group to another.

While no specific studies detailing the metal complexes of this compound were found, the potential coordination modes can be illustrated as follows:

Interactive Data Table: Potential Coordination Modes of this compound with a Metal Ion (M)

Coordination ModeDescriptionPotential Donor Atoms Involved
MonodentateThe ligand binds to the metal center through a single atom.Piperidine Nitrogen or Carbonyl Oxygen
Bidentate (Chelating)The ligand binds to the same metal center through two donor atoms, forming a ring structure.Piperidine Nitrogen and Carbonyl Oxygen
BridgingThe ligand connects two or more metal centers.Piperidine Nitrogen and Carbamate Group

This table is illustrative and based on the general coordination chemistry of piperidines and carbamates, as specific experimental data for this compound is not available in the reviewed literature.

Further research, including spectroscopic analysis (IR, NMR) and X-ray crystallography of potential metal complexes, would be necessary to definitively determine the coordination behavior of this compound.

Fundamental Mechanistic Probes for Chemical Reactivity

A mechanistic probe is a molecule designed to provide insight into the pathway of a chemical reaction. The structural features of this compound make it a potential candidate for such a role in various chemical transformations.

The piperidine ring is a common structural motif in many bioactive molecules and is often synthesized through complex, metal-catalyzed reactions, such as C-H amination. acs.orgresearchgate.net The reactivity of the C-H bonds within the piperidine ring can be influenced by the substituents. The carbamate group in this compound, being an electron-withdrawing group, can affect the reactivity of the piperidine ring, including the pKa of the piperidine nitrogen. By systematically modifying the carbamate group and observing the effect on reaction outcomes or rates, this compound could serve as a probe to elucidate the electronic and steric effects in reactions involving the piperidine scaffold.

Furthermore, carbamates themselves are reactive functional groups. They can act as directing groups in organic synthesis or undergo rearrangements. The specific substitution pattern of this compound could be used to study the mechanisms of such reactions. For instance, its involvement in palladium-catalyzed reactions, where carbamates can influence the regioselectivity and stereoselectivity of the transformation, could be investigated. researchgate.net

While no studies have been identified that explicitly use this compound as a mechanistic probe, its potential utility can be inferred from the known reactivity of its components.

Interactive Data Table: Potential Applications as a Mechanistic Probe

Reaction TypeProbing AspectRationale
Metal-Catalyzed C-H FunctionalizationElectronic effects on the reactivity of the piperidine ring.The electron-withdrawing nature of the carbamate can modulate the reactivity of the C-H bonds, providing insight into the mechanism of C-H activation. acs.org
Nucleophilic Substitution at the CarbamateLeaving group ability and steric hindrance.The piperidinyl group's influence on the reactivity of the carbamate carbonyl can be studied.
Conformational AnalysisInfluence of the carbamate group on the conformational preference of the piperidine ring.The steric bulk and electronic properties of the methyl and ethyl groups on the carbamate can be used to probe conformational changes in reaction intermediates.

This table is illustrative, suggesting potential research directions, as specific studies employing this compound as a mechanistic probe are not present in the reviewed literature.

Structure Activity Relationship Sar Studies for Methyl Ethyl 4 Piperidinyl Carbamate Academic/mechanistic Focus

Design Principles for Methyl ethyl(4-piperidinyl)carbamate Analogues in SAR Studies

The design of analogues for SAR studies of this compound is centered on the systematic modification of its two primary structural components: the carbamate (B1207046) moiety and the piperidine (B6355638) ring. The goal is to probe the steric and electronic requirements of the target binding site.

The carbamate group (-OC(O)N-) is a key functional group that can participate in hydrogen bonding and is subject to conformational restrictions due to the delocalization of nonbonded electrons on the nitrogen atom. acs.org Modifications to both the O- and N-termini of the carbamate offer opportunities to modulate biological properties. acs.org

N-Substituents: The ethyl group on the nitrogen atom can be replaced with a variety of alkyl and aryl groups to explore the impact of size, lipophilicity, and electronic properties. For instance, replacing the ethyl group with larger or bulkier substituents can lead to decreased potency if the binding pocket is sterically constrained. researchgate.net Conversely, the introduction of groups capable of forming additional interactions, such as aromatic rings for π-stacking, could enhance activity. researchgate.net

O-Substituents: The methyl group of the carbamate can also be altered. While this modification is less common in some classes of carbamate inhibitors, it can influence the reactivity of the carbamate and its interaction with the target.

Table 1: Illustrative SAR of N-Substituted Carbamate Analogues

CompoundN-SubstituentRelative PotencyRationale for Potency Change
Analogue AMethylBaselineSmall, compact group establishes baseline activity.
Analogue BEthylIncreased van der Waals interactions may enhance binding.
Analogue CIsopropylIncreased steric bulk may lead to unfavorable interactions in a constrained binding pocket. researchgate.net
Analogue DBenzyl (B1604629)↑↑Potential for favorable π-stacking interactions with aromatic residues in the binding site. researchgate.net

This table is illustrative and based on general principles of carbamate SAR.

The piperidine ring serves as a scaffold and its substituents can significantly influence binding affinity and selectivity. The nitrogen atom within the piperidine ring is basic and can form important hydrogen bonds or ionic interactions with the target protein. nih.gov

C4-Position: Modifications at the 4-position of the piperidine ring, where the carbamate group is attached, are critical. Altering the linker between the piperidine and the carbamate or introducing substituents on the ring itself can probe the spatial requirements of the binding pocket. nih.gov For example, the stereochemistry at this position can be crucial for optimal interactions.

Table 2: Illustrative SAR of Piperidine Ring Modifications

CompoundModificationRelative PotencyRationale for Potency Change
Analogue EN-MethylpiperidineThe methyl group may provide additional hydrophobic interactions or alter the pKa of the piperidine nitrogen favorably. nih.gov
Analogue FN-Benzylpiperidine↑↑The benzyl group can introduce significant van der Waals and potential π-stacking interactions. acs.org
Analogue GCyclohexyl replacementThe change in ring geometry and the absence of the basic nitrogen atom can lead to a loss of key interactions. nih.gov
Analogue H3-substituted piperidineMoving the substituent from the 4- to the 3-position may disrupt the optimal orientation for binding. nih.gov

This table is illustrative and based on general principles of piperidine SAR.

Methodologies for Assessing Structure-Activity Relationships In Vitro

To quantify the effects of the structural modifications described above, a variety of in vitro assays are employed. These assays provide quantitative measures of a compound's activity, which are essential for building a robust SAR model.

Binding Affinity Assays: These assays measure the strength of the interaction between a compound and its target protein. Radioligand binding assays are a common example, where the ability of a test compound to displace a radioactively labeled ligand from the target is measured. The result is typically expressed as an inhibition constant (Ki) or an IC50 value (the concentration of inhibitor required to achieve 50% inhibition of binding).

Enzymatic Activity Assays: If the target of this compound is an enzyme, enzymatic activity assays are used to measure the compound's ability to inhibit the enzyme's function. mdpi.com For example, for cholinesterase inhibitors, the Ellman's method is a widely used colorimetric assay to determine the rate of substrate hydrolysis. nih.gov The results are also typically reported as IC50 values. These assays can also be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Computational Approaches to SAR

Computational chemistry plays a vital role in modern drug discovery and SAR studies. These methods can provide insights into the binding mode of ligands and help to prioritize the synthesis of new analogues.

Ligand-Based Modeling: This approach is used when the three-dimensional structure of the target protein is unknown. It relies on the analysis of a set of molecules with known activities to derive a model that predicts the activity of new compounds. A key principle is that molecules with similar structures are likely to have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) models are a common type of ligand-based model. researchgate.net

Structure-Based Modeling: When the 3D structure of the target protein is available, structure-based methods can be employed. Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand to its target. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which can explain observed SAR trends and guide the design of new inhibitors with improved binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target. dovepress.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.net Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based). dovepress.com

Virtual Screening: Once a pharmacophore model is developed, it can be used to search large databases of virtual compounds to identify those that match the pharmacophore query. dovepress.com This process, known as virtual screening, can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. The pharmacophore model can also be used to guide the placement of ligands during docking simulations. dovepress.com

Correlation of Structural Features with Specific Interaction Profiles

The relationship between the chemical structure of N-substituted piperidine carbamates and their biological activity, particularly as enzyme inhibitors, is a critical area of study for the development of therapeutic agents. Research has focused on understanding how modifications to various parts of the molecule, such as the N-substituent on the piperidine ring and the composition of the carbamate group, influence their interaction with specific biological targets. These studies are crucial for designing compounds with enhanced potency and selectivity.

A significant body of research on N-alkylpiperidine carbamates has provided insights into their potential as inhibitors of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and monoamine oxidases (MAO-A and MAO-B), which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov

Influence of the N-Substituent on the Piperidine Ring

The nature of the substituent at the 1-position of the piperidine ring plays a pivotal role in determining the inhibitory activity and selectivity of these carbamate compounds. A systematic exploration of various alkyl and aryl substituents has revealed clear structure-activity relationships.

For instance, in a series of N-alkylpiperidine carbamates, the introduction of an N-benzyl group has been shown to be particularly favorable for cholinesterase inhibition. researchgate.net Conversely, a terminal alkyne group on the N-substituent is a key feature for potent monoamine oxidase B (MAO-B) inhibition. researchgate.net

The following table summarizes the inhibitory activities (IC50) of a series of N-substituted piperidin-4-yl carbamate derivatives against human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), human monoamine oxidase A (hMAO-A), and human monoamine oxidase B (hMAO-B). The data illustrates how variations in the N-substituent and the carbamate moiety impact potency and selectivity.

Data sourced from a study on N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. nih.gov

From the data, it is evident that simple N-alkyl substituents like methyl, ethyl, and propyl (compounds 1, 2, and 3) result in a significant loss of inhibitory activity against all tested enzymes. In contrast, the presence of an N-benzyl group (compounds 10, 13, and 22) generally confers potent inhibitory activity against cholinesterases, particularly hBChE. For instance, compound 13, with an N-benzyl group and a 4-chlorophenyl carbamate moiety, is a highly potent and selective hBChE inhibitor (IC50 = 0.06 µM). nih.gov

The N-propargyl group in compound 16 leads to potent and selective inhibition of hMAO-B (IC50 = 0.18 µM), highlighting the critical role of this functionality for MAO-B interaction. nih.gov This is consistent with the known mechanism of some MAO-B inhibitors where the alkyne moiety forms a covalent adduct with the enzyme's flavin cofactor.

Influence of the Carbamate Moiety

The nature of the aromatic group (R1) attached to the carbamate oxygen also significantly modulates the inhibitory profile. For N-benzylpiperidine derivatives, a 3-chlorophenyl carbamate (compound 10) results in a multi-target profile, inhibiting hAChE, hBChE, and to a lesser extent, hMAO-B. nih.gov Shifting the chloro substituent to the para position (compound 13) dramatically increases selectivity for hBChE. nih.gov The use of a larger aromatic system, such as a naphthyl group (compound 22), maintains dual inhibitory activity against both hAChE and hBChE. nih.gov

These findings underscore that the electronic and steric properties of the carbamate moiety are crucial for binding to the active sites of these enzymes. The interactions can be complex, involving hydrophobic interactions, hydrogen bonding, and in the case of some MAO inhibitors, covalent bond formation.

Analytical Methodologies for Research Applications of Methyl Ethyl 4 Piperidinyl Carbamate

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is a cornerstone for the analysis of chemical compounds, providing powerful means to separate components of a mixture for identification and quantification. For a compound like Methyl ethyl(4-piperidinyl)carbamate, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of carbamates, primarily because it avoids the high temperatures that can cause thermal degradation of these compounds. oup.coms4science.at The technique is widely used for purity assessment and quantification in various matrices.

Detailed Research Findings: Reversed-phase HPLC is the most common mode used for carbamate (B1207046) analysis. Separation is typically achieved on columns such as C8 or C18. s4science.at The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). s4science.atepa.gov EPA Method 531.1, for instance, describes a gradient system using water and methanol for the separation of numerous carbamate compounds. s4science.at

Detection can be accomplished using an ultraviolet (UV) detector, as many carbamates possess a chromophore that absorbs light in the UV range. epa.govepa.gov However, for enhanced sensitivity and selectivity, fluorescence detection is often employed. Since many carbamates are not naturally fluorescent, a post-column derivatization step is required. This process typically involves hydrolyzing the carbamate with sodium hydroxide (B78521) to form methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound like 2-mercaptoethanol (B42355) to produce a highly fluorescent isoindole derivative. s4science.at This derivative is then detected by a fluorescence detector with excitation and emission wavelengths typically around 330 nm and 465 nm, respectively. s4science.at Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers even greater specificity and lower detection limits, making it suitable for trace-level analysis and metabolite identification. hpst.cz

Table 1: Typical HPLC Parameters for Carbamate Analysis

Parameter Description
Column Reversed-phase C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm particle size s4science.at
Mobile Phase Gradient elution with Methanol/Water or Acetonitrile/Water s4science.atepa.gov
Flow Rate 0.8 - 1.5 mL/min s4science.at
Temperature Ambient or controlled, e.g., 37 °C s4science.at
Detection UV (e.g., 254 nm, 280 nm) or Fluorescence (Ex: ~330 nm, Em: ~465 nm) s4science.atepa.gov
Post-Column Derivatization Hydrolysis with NaOH followed by reaction with OPA/2-mercaptoethanol for fluorescence detection s4science.at
Injection Volume 10 - 100 µL s4science.atepa.gov

Gas Chromatography (GC) can also be used for the analysis of carbamates, though it presents challenges due to the thermal lability of these compounds. oup.comproquest.com Direct injection into a conventional hot split/splitless injector can cause N-methylcarbamates to decompose into their corresponding phenol (B47542) and methylisocyanate, leading to inaccurate quantification. oup.com

Detailed Research Findings: To mitigate thermal degradation, specialized injection techniques are necessary. Cold on-column injection or the use of a septum-equipped temperature-programmable injector (SPI) minimizes the exposure of the analyte to high temperatures during injection. oup.comproquest.com Fast GC, which utilizes shorter columns, higher carrier gas flow rates, and rapid temperature programming, also reduces the time the compound spends at elevated temperatures, thereby preventing decomposition. oup.com For detection, a nitrogen-phosphorus detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like carbamates. youngin.com Gas chromatography coupled with mass spectrometry (GC-MS) is invaluable for confirmatory analysis, as it can be used to monitor for both the parent compound and its potential degradation products. oup.comnih.gov Studies have shown that with optimized conditions, a range of carbamates can be analyzed successfully by GC, providing a viable alternative to HPLC. proquest.comyoungin.com

Table 2: Recommended GC Conditions for Thermally Labile Carbamates

Parameter Description
Injector Cold On-Column or Temperature-Programmable Inlet oup.com
Column Capillary columns, e.g., HP-5ms (30 m x 0.32 mm x 0.25 µm) youngin.com
Carrier Gas Helium oup.com
Temperature Program Fast temperature ramp (e.g., 100°C/min) to minimize exposure time oup.com
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) oup.comyoungin.com

For chiral molecules such as this compound, which may exist as a pair of enantiomers, assessing enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying enantiomers.

Detailed Research Findings: The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely successful for this purpose. Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (cellulose tris(4-methylbenzoate)) have been shown to resolve a variety of racemic piperidine (B6355638) derivatives. nih.gov The choice between these columns can be complementary, where one may provide better resolution than the other for a specific compound. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with differences in the stability of these complexes leading to different retention times. Mobile phases are typically non-polar, such as hexane/isopropanol mixtures. The enantiomeric excess (ee), a measure of chiral purity, can be determined from the relative peak areas of the two enantiomers in the chromatogram. googleapis.com Kinetic resolution of disubstituted piperidines has also been monitored effectively using HPLC on a chiral support. nih.gov

Table 3: Chiral Stationary Phases for Piperidine Derivative Resolution

Chiral Stationary Phase (CSP) Base Polymer Typical Mobile Phase Reference
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol nih.gov
Chiralcel OJ Cellulose tris(4-methylbenzoate) Hexane/Isopropanol nih.gov
Chirose C-1 Chiral Polymer Isocratic researchgate.net

Spectrophotometric and Spectrofluorometric Techniques for Detection

Spectrophotometric and spectrofluorometric methods offer simple and cost-effective means for the detection and quantification of carbamates, often used when chromatographic equipment is unavailable or for rapid screening.

Detailed Research Findings: Many spectrophotometric methods for carbamates are indirect and rely on a chemical reaction to produce a colored product. A common approach involves the alkaline hydrolysis of the carbamate to its corresponding phenol or alcohol and amine. nih.govrsc.org The resulting phenol can then be coupled with a diazotized reagent, such as diazotized trimethylaniline or sulfanilic acid, in a micellar medium to form a stable and intensely colored azo dye. nih.govrsc.org The absorbance of this dye is then measured at its wavelength of maximum absorbance (λmax), which is typically in the visible region (400-550 nm). rsc.orgakjournals.com For example, carbaryl (B1668338) can be determined after hydrolysis to 1-naphthol, which then forms an azo dye with a λmax at 510 nm. rsc.org Another approach involves an enzyme-inhibition assay, where the carbamate inhibits the enzyme acetylcholinesterase (AChE). The reduction in enzyme activity, which is monitored by the decreased rate of formation of a colored product from a substrate, is proportional to the concentration of the carbamate inhibitor. mdpi.com

Spectrofluorometry offers higher sensitivity and can be used in a similar fashion. As mentioned in the HPLC section, the reaction of the amine hydrolysate with o-phthalaldehyde (OPA) and a thiol produces a highly fluorescent derivative suitable for spectrofluorometric quantification. s4science.at

Table 4: Spectrophotometric Methods for Carbamate Detection

Method Principle Reagents Detection Wavelength (λmax) Reference
Azo Dye Formation Alkaline Hydrolysis, Diazotized Trimethylaniline ~510 nm (for Carbaryl derivative) nih.govrsc.org
Azo Dye Formation Alkaline Hydrolysis, p-aminoacetanilide 400 - 490 nm (depending on carbamate) akjournals.com
Enzyme Inhibition Acetylcholinesterase (AChE), Substrate (e.g., acetylthiocholine) Varies with chromogenic product mdpi.com
NADH Depletion Urethanase, Glutamate Dehydrogenase, α-ketoglutarate, NADH 340 nm rsc.org

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a sensitive platform for investigating the redox properties of molecules like this compound and can be adapted for quantitative analysis. These techniques measure the changes in current or potential resulting from oxidation or reduction reactions at an electrode surface.

Detailed Research Findings: Cyclic voltammetry (CV) is a powerful technique for characterizing the redox behavior of piperidine-containing compounds. Studies on 4-phenylpiperidine (B165713) have shown an irreversible anodic (oxidation) feature, and the presence of mediators like 9-azabicyclononane N-oxyl (ABNO) can catalytically lower the potential required for oxidation. nih.gov The electrochemical oxidation of a piperidine carbamate to an ene-carbamate has been demonstrated, indicating that the carbamate group can influence the redox chemistry of the piperidine ring. researchgate.net Electrochemical impedance spectroscopy (EIS) can also be employed to study the behavior of piperidine derivatives at an electrode-solution interface. This technique has been used to investigate the adsorption and inhibitive properties of piperidines, which can be modeled using equivalent circuits to extract parameters like charge transfer resistance and double-layer capacitance. researchgate.net While direct electrochemical homopolymerization of piperazine (B1678402) (a related heterocycle) is not feasible, it can be copolymerized with aniline, and the resulting material shows electrochemical activity, suggesting that piperidine-based structures can be incorporated into electroactive materials for sensing applications. mdpi.com

Sample Preparation Strategies for Complex Research Matrices (Non-Biological)

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, especially when the analyte is present in a complex non-biological matrix such as a chemical reaction mixture, industrial effluent, or an environmental sample. organomation.com The goal is to isolate and concentrate the analyte of interest while removing interfering substances. organomation.comgcms.cz

Detailed Research Findings: For liquid matrices, liquid-liquid extraction (LLE) is a common technique used to separate compounds based on their differential solubility in two immiscible liquids. organomation.commdpi.com For carbamate extraction, solvents like dichloromethane (B109758) are frequently used. epa.govorientjchem.org

Solid-phase extraction (SPE) is a more modern and efficient alternative to LLE. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is selectively eluted with a suitable solvent. For carbamates and their metabolites, reversed-phase sorbents like C18 are widely used. hpst.czorientjchem.orgepa.gov The extraction process can be optimized by adjusting the conditioning, loading, washing, and elution solvents. For example, a C18 SPE cartridge can be washed with a dichloromethane:hexane mixture to remove non-polar interferences, followed by elution of the target carbamate with a more polar solvent mixture like dichloromethane:ethyl acetate:methanol. hpst.cz Dispersive SPE (dSPE), where the sorbent is added directly to the sample extract, offers a rapid cleanup method by simplifying the process to mixing and centrifugation. mdpi.com Other techniques include filtration to remove particulate matter and evaporation to concentrate the final extract before analysis. organomation.com

Table 5: Sample Preparation Techniques for Research Matrices

Technique Matrix Type Typical Solvents/Sorbents Purpose Reference
Liquid-Liquid Extraction (LLE) Aqueous Solutions Dichloromethane, Ethyl Acetate Isolation, Initial Cleanup organomation.comorientjchem.org
Solid-Phase Extraction (SPE) Aqueous Solutions, Organic Extracts C18 silica (B1680970), Florisil Cleanup, Concentration epa.govhpst.czmdpi.com
Dispersive SPE (dSPE) Sample Extracts C18, Primary Secondary Amine (PSA) Rapid Cleanup mdpi.com
Filtration Liquid Samples 0.45 µm filter Removal of Particulates organomation.comepa.gov
Solvent Evaporation Organic Extracts Nitrogen stream, Rotary Evaporator Concentration epa.govorganomation.com

Validation of Analytical Methods for Research Robustness and Accuracy

The validation of analytical methods is a critical process in pharmaceutical research and development, ensuring that a method is suitable for its intended purpose. For a compound such as this compound, establishing the robustness and accuracy of its analytical quantification methods is paramount for reliable data in research applications. The validation process is meticulously guided by international standards, such as those from the International Council for Harmonisation (ICH), which outline specific parameters to be evaluated. amsbiopharma.comeuropa.eufda.gov While specific validated method data for this compound is not extensively detailed in published literature, the established validation protocols for structurally related carbamate and piperidine compounds provide a clear framework for the required performance characteristics.

The primary goal is to demonstrate that the analytical procedure is specific, linear, accurate, precise, and robust enough for routine use. demarcheiso17025.com This involves a series of experiments designed to test the method's performance under various conditions.

Key Validation Parameters

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components, is fundamental. ikev.org For a chromatographic method like HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity: An analytical procedure's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ikev.org A linear relationship is typically evaluated across five or more concentration levels. The relationship is mathematically assessed by the correlation coefficient (R²) of the regression line, which should ideally be close to 1.0.

Illustrative Linearity Data for a Carbamate Compound

Concentration (µg/mL)Instrument Response (Area Units)
1.015,234
5.076,170
10.0151,980
25.0380,050
50.0758,990
100.01,521,000
Table 1.

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. ui.ac.id It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking) and then analyzed. The percentage of the spiked amount that is detected by the method (% recovery) is calculated. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. wjarr.com

Illustrative Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Number of Replicates (n)Mean Recovery (%)Acceptance Criteria (%)
5.0 (Low)399.598.0 - 102.0
50.0 (Medium)3100.298.0 - 102.0
100.0 (High)399.198.0 - 102.0
Table 2.researchgate.net

Precision: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses within-laboratory variations, such as on different days, by different analysts, or with different equipment. wjarr.com

Illustrative Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)Acceptance Criteria (%RSD)
5.01.51.8≤ 2.0
50.00.81.1≤ 2.0
100.00.60.9≤ 2.0
Table 3.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for the analysis of impurities or degradation products. For carbamate pesticides, LOQs in the range of 0.5 to 5.0 μg/kg have been reported, depending on the matrix and analytical technique used.

Illustrative Detection and Quantitation Limits

ParameterTypical Value (µg/mL)Basis of Determination
Limit of Detection (LOD)0.15Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)0.44Signal-to-Noise Ratio of 10:1
Table 4.nih.gov

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographytoday.com This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by varying parameters such as the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. industrialpharmacist.compharmaknowledgeforum.com The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these small changes. chromatographyonline.com For example, a method might be tested with the mobile phase pH set at ±0.2 units from the nominal value or the column temperature at ±5°C. nih.gov

The validation of an analytical method for this compound would follow these established principles, ensuring that the data generated for its research applications is accurate, reliable, and reproducible.

No Information Available on the Environmental Fate and Degradation of this compound

Extensive searches for scientific literature and environmental data concerning the chemical compound This compound have yielded no specific information regarding its environmental fate, persistence, mobility, or degradation pathways.

Despite a thorough investigation into academic and environmental chemistry databases, no research findings, data tables, or detailed studies were found for the following topics as outlined in the request:

Environmental Fate and Degradation of Methyl Ethyl 4 Piperidinyl Carbamate Academic/environmental Chemistry Focus

Academic Research on Remediation Strategies for Environmental Presence

The absence of available data prevents the creation of a scientifically accurate and informative article on the environmental impact of this specific compound. The scientific community has not published research on its behavior in soil, water, or its susceptibility to microbial or abiotic breakdown. Furthermore, without any documented presence in the environment, there are no established methodologies for its monitoring or remediation strategies to report.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy.

Non Pharmacological Research Applications of Methyl Ethyl 4 Piperidinyl Carbamate

Role as a Chemical Probe or Research Tool

As a specific entity, Methyl ethyl(4-piperidinyl)carbamate has not been prominently featured as a chemical probe or research tool in publicly accessible studies. The utility of piperidine-containing compounds in creating pharmacological probes to study biological systems is known, but specific data for this molecule is absent. nih.gov

Use in Biochemical Pathway Elucidation (Academic)

There is no available research to suggest the use of this compound in the elucidation of biochemical pathways.

Application in Enzyme Mechanism Studies (Academic)

While various piperidine (B6355638) and piperazine (B1678402) carbamates have been investigated as inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), there is no specific mention of this compound in such studies. researchgate.net Research in this area tends to focus on derivatives with different substitution patterns.

Potential in Material Science (e.g., polymer additives, surface modifiers)

The scientific literature does not currently contain information regarding the application of this compound in material science, either as a polymer additive or a surface modifier.

Applications in Analytical Chemistry (e.g., as a standard, derivatization agent)

There is no documented use of this compound as an analytical standard or a derivatization agent in the field of analytical chemistry based on available literature.

Catalytic Applications (e.g., organocatalysis, ligand in metal catalysis)

Information on the application of this compound in organocatalysis or as a ligand in metal catalysis is not present in the current body of scientific research.

Future Directions in Methyl Ethyl 4 Piperidinyl Carbamate Research

Emerging Synthetic Technologies for Analogues and Derivatives

The synthesis of carbamates has traditionally relied on established methods such as the Hofmann, Curtius, and Lossen rearrangements. nih.govacs.org The Curtius rearrangement, for example, involves the thermal decomposition of acyl azides to form an isocyanate intermediate, which can then be trapped by nucleophiles to create carbamate (B1207046) derivatives. nih.gov An efficient, scalable process for a related compound, methyl piperidin-4-yl-carbamate, has been developed utilizing reductive amination followed by salt formation, highlighting a viable route for large-scale manufacturing. researchgate.net

Future synthetic strategies are anticipated to move beyond these conventional batch-based processes towards more advanced and sustainable technologies. Key areas of development include:

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates like isocyanates or azides, and potential for streamlined, automated production of analogues. This technology is particularly well-suited for creating libraries of derivatives for screening purposes.

Biocatalysis: The use of enzymes as catalysts for carbamate synthesis presents a green chemistry approach. Lipases or specially engineered enzymes could offer high stereo- and regioselectivity in the formation of chiral derivatives, which is often challenging to achieve through traditional chemical methods.

Novel Catalytic Systems: Research into new metal-based or organocatalysts could lead to milder and more efficient synthetic routes. For instance, palladium-catalyzed synthesis has been investigated computationally for other carbamates, suggesting potential for developing similar catalytic cycles for piperidine-based structures. nih.gov The use of solid-supported reagents, such as KF/Al2O3 in modified Hofmann rearrangements, provides an alternative to organic bases and simplifies purification. nih.gov

Carbon Dioxide (CO2) Utilization: Emerging methods that use CO2 as a C1 synthon are gaining traction. mdpi.com The reaction of amines with CO2 to form a carbamate anion, which is then reacted with an electrophile, represents a sustainable pathway for carbamate synthesis. nih.gov Developing this approach for piperidine-based starting materials is a promising future direction.

Advanced Computational Modeling Applications for Predictive Research

Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation. For methyl ethyl(4-piperidinyl)carbamate and its future derivatives, computational modeling can be applied in several key areas:

Reaction Pathway Elucidation: Density Functional Theory (DFT) calculations can be used to model potential energy surfaces and elucidate the mechanisms of synthetic reactions. nih.gov This approach can help optimize reaction conditions and predict the feasibility of novel catalytic cycles for synthesizing new analogues. nih.govscirp.org

Structure-Property Relationship Prediction: Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features of derivatives with their chemical or biological activities. This allows for the rational design of new compounds with desired properties, such as enhanced binding affinity to a specific target or improved stability. researchgate.net

Binding Mode Analysis: For biochemical applications, molecular docking and molecular dynamics (MD) simulations are crucial for predicting how derivatives will interact with biological targets like enzymes or receptors. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds involving the carbamate moiety, and guide the design of more potent and selective molecules. nih.gov

Conformational Analysis: The carbamate group has a restricted C-N bond rotation due to amide resonance, leading to the possible existence of syn and anti conformers. nih.govacs.org Computational methods can predict the rotational barriers and the preferred conformation of different derivatives, which is critical for understanding their interaction mechanisms. acs.org

Exploration of Novel Interaction Mechanisms in Chemical and Biochemical Systems

The unique chemical nature of the carbamate group, often described as an "amide-ester" hybrid, allows it to participate in a variety of molecular interactions. nih.gov It can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), and its stability makes it an effective surrogate for peptide bonds in medicinal chemistry. nih.govacs.org

Future research will likely focus on exploiting these properties to understand and design novel interaction mechanisms:

New Biological Targets: While piperidine (B6355638) carbamates have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), there is vast potential to explore their interactions with other biological targets. nih.govnih.gov Screening campaigns against different enzyme classes or receptor families could uncover new activities.

Conformation-Dependent Interactions: The syn/anti conformational possibilities of the carbamate linkage can be exploited to design molecules that selectively bind to specific target topographies. Research could focus on synthesizing derivatives where the conformational preference is biased, leading to higher specificity. acs.org

Metal Coordination Chemistry: The oxygen and nitrogen atoms in the carbamate and piperidine moieties can act as ligands for metal ions. Exploring the coordination chemistry of this compound derivatives could lead to the development of new metal-organic frameworks (MOFs), catalysts, or metal-sequestering agents. mdpi.com

Self-Assembling Systems: The hydrogen bonding capabilities of the carbamate group could be harnessed to design molecules that self-assemble into supramolecular structures, such as gels, liquid crystals, or nanotubes, with novel material properties.

Development of Advanced Analytical Techniques for Research Monitoring

As research into this compound expands, the need for sophisticated analytical methods to monitor its presence, purity, and behavior in various systems becomes critical. Standard techniques like NMR, IR, and mass spectrometry are fundamental for structural characterization. researchgate.net However, future advancements will be necessary.

High-Sensitivity Quantification: Developing robust and sensitive methods, likely based on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), is essential for quantifying low concentrations of the compound and its metabolites in complex biological matrices. researchgate.net This is crucial for pharmacokinetic and metabolism studies.

Advanced Sample Preparation: Innovations in sample preparation, such as solid-phase extraction (SPE) or hollow fiber liquid-phase microextraction, can improve the accuracy and efficiency of analytical measurements by selectively isolating the analyte from interfering substances. researchgate.net

Molecular Imaging Probes: A frontier in analytical science is the development of molecular probes for in situ monitoring. Derivatives of this compound could be functionalized with fluorophores to create probes for fluorescence imaging. acs.org An exciting avenue would be to design "activatable" probes that fluoresce only upon interaction with a specific target, enabling real-time visualization of engagement in cellular or preclinical models. acs.org

Biosensors: Creating biosensors capable of detecting the compound or its specific interactions could provide a powerful tool for high-throughput screening and mechanistic studies.

Expansion into New Non-Pharmacological Application Domains

While much of the interest in piperidine-containing compounds stems from their pharmacological potential, the structural features of this compound lend themselves to a variety of non-pharmacological applications. researchgate.netijnrd.org

Agrochemicals: Carbamates have a long history of use as pesticides and fungicides. nih.gov Analogues of this compound could be synthesized and screened for novel agrochemical activities, potentially leading to more effective or environmentally benign products.

Material Science: The carbamate linkage is the fundamental building block of polyurethanes. nih.gov Derivatives of this compound could be explored as monomers or cross-linking agents for the synthesis of novel polymers with unique properties, such as improved thermal stability or specific surface functionalities.

Corrosion Inhibition: Piperidine derivatives have been studied for their ability to inhibit the corrosion of metal surfaces. ijnrd.org The electron-rich nitrogen and oxygen atoms in this compound could allow it to adsorb onto metal surfaces, forming a protective layer.

Catalysis and Environmental Chemistry: The ability of amines to react with CO2 to form carbamates is central to certain carbon capture technologies. mdpi.com Research could investigate the use of piperidine-based structures in designing more efficient systems for CO2 capture and conversion. Furthermore, the compound could serve as a ligand in the development of novel homogeneous or heterogeneous catalysts.

Interdisciplinary Research Opportunities and Collaborations

The multifaceted nature of future research on this compound necessitates a highly collaborative and interdisciplinary approach. The complexity of the challenges and the breadth of potential applications demand expertise from a wide range of scientific fields.

Chemistry and Engineering: Collaborations between synthetic organic chemists and chemical engineers will be vital for translating novel synthetic methods from the lab bench to scalable, continuous-flow production systems.

Computational and Experimental Chemistry: A strong synergy between computational chemists performing predictive modeling and experimental chemists synthesizing and testing new derivatives will accelerate the design-build-test-learn cycle for developing new molecules with targeted properties. nih.govnih.gov

Chemistry and Biology: Partnerships between chemists, biochemists, and molecular biologists are essential for exploring novel biochemical interaction mechanisms, identifying new biological targets, and validating the activity of new compounds in cellular and in vivo systems. nih.govresearchgate.net

Chemistry and Material Science: The exploration of non-pharmacological applications will require chemists to work alongside material scientists and polymer chemists to design, synthesize, and characterize new materials, such as polymers or corrosion inhibitors, derived from the carbamate scaffold. nih.govijnrd.org

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of the this compound scaffold, driving innovation across multiple domains from advanced materials to novel biochemical tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.